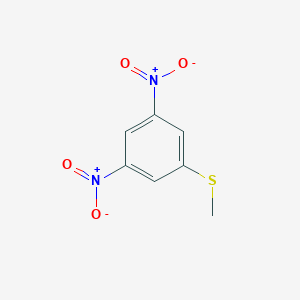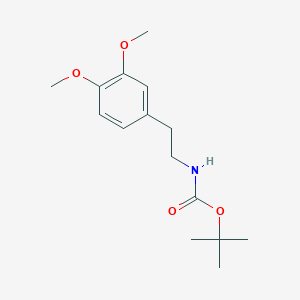![molecular formula C24H23N3O4S2 B289979 ethyl 2-[[12-acetyl-13-(4-methoxyphenyl)-4,11-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl]sulfanyl]acetate](/img/structure/B289979.png)
ethyl 2-[[12-acetyl-13-(4-methoxyphenyl)-4,11-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl]sulfanyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl {[8-acetyl-9-(4-methoxyphenyl)-2,7-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a sulfur atom within a ring structure, which imparts unique chemical and biological properties. The compound’s structure includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[8-acetyl-9-(4-methoxyphenyl)-2,7-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate.
Introduction of the Acetyl and Methoxyphenyl Groups: These groups are typically introduced through electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Acetate Moiety: This step involves the reaction of the intermediate compound with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Ethyl {[8-acetyl-9-(4-methoxyphenyl)-2,7-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学研究应用
Ethyl {[8-acetyl-9-(4-methoxyphenyl)-2,7-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
作用机制
The mechanism of action of Ethyl {[8-acetyl-9-(4-methoxyphenyl)-2,7-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine Derivatives: These compounds also have a similar core structure but may have different substituents, leading to variations in their pharmacological properties.
Uniqueness
Ethyl {[8-acetyl-9-(4-methoxyphenyl)-2,7-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C24H23N3O4S2 |
|---|---|
分子量 |
481.6 g/mol |
IUPAC 名称 |
ethyl 2-[[12-acetyl-13-(4-methoxyphenyl)-4,11-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C24H23N3O4S2/c1-6-31-17(29)11-32-24-22-21(26-14(4)27-24)20-19(15-7-9-16(30-5)10-8-15)18(13(3)28)12(2)25-23(20)33-22/h7-10H,6,11H2,1-5H3 |
InChI 键 |
VFVUFHZDFBVEPM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC(=NC2=C1SC3=NC(=C(C(=C23)C4=CC=C(C=C4)OC)C(=O)C)C)C |
规范 SMILES |
CCOC(=O)CSC1=NC(=NC2=C1SC3=NC(=C(C(=C23)C4=CC=C(C=C4)OC)C(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B289901.png)
![tert-butyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B289902.png)




![2,3-dihydro-1H-cyclopenta[b]chromen-9-one](/img/structure/B289911.png)
![4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione](/img/structure/B289912.png)
![N,14,15-triphenyl-10-thia-2,8,12,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),3,5,7,11,13,15-heptaen-7-amine](/img/structure/B289913.png)
![1-[5-amino-13-(4-chlorophenyl)-6-imino-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-12-yl]ethanone](/img/structure/B289914.png)
![1-[11-(4-chlorophenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289915.png)
![1-[11-(4-methoxyphenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289916.png)
![14-(4-acetylphenyl)-9-(4-chlorophenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B289919.png)
![1-[11-(4-methoxyphenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289920.png)
